molecular formula C30H30N2O4S B11661731 propyl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

propyl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11661731
M. Wt: 514.6 g/mol
InChI Key: KRYWLCUYZIDBDB-UHFFFAOYSA-N
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Description

PROPYL 2-[2-(4-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a quinoline moiety with a cycloheptathiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-[2-(4-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the quinoline derivative, followed by the formation of the cycloheptathiophene ring. The final step involves the coupling of these two fragments under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-[2-(4-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, PROPYL 2-[2-(4-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of PROPYL 2-[2-(4-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and cycloheptathiophene analogs. Examples include:

  • 2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID
  • 4-AMINO-2-(4-METHOXYPHENYL)QUINOLINE
  • CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLIC ACID

Uniqueness

What sets PROPYL 2-[2-(4-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE apart is its combined structural features, which provide a unique set of chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C30H30N2O4S

Molecular Weight

514.6 g/mol

IUPAC Name

propyl 2-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C30H30N2O4S/c1-3-17-36-30(34)27-22-10-5-4-6-12-26(22)37-29(27)32-28(33)23-18-25(19-13-15-20(35-2)16-14-19)31-24-11-8-7-9-21(23)24/h7-9,11,13-16,18H,3-6,10,12,17H2,1-2H3,(H,32,33)

InChI Key

KRYWLCUYZIDBDB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)OC

Origin of Product

United States

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